Benzaldehyde,4-(3-furanyl)- Benzaldehyde,4-(3-furanyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13847972
InChI: InChI=1S/C12H8O3/c13-7-9-1-3-10(4-2-9)11-5-6-15-12(11)8-14/h1-8H
SMILES: C1=CC(=CC=C1C=O)C2=C(OC=C2)C=O
Molecular Formula: C12H8O3
Molecular Weight: 200.19 g/mol

Benzaldehyde,4-(3-furanyl)-

CAS No.:

Cat. No.: VC13847972

Molecular Formula: C12H8O3

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

Benzaldehyde,4-(3-furanyl)- -

Specification

Molecular Formula C12H8O3
Molecular Weight 200.19 g/mol
IUPAC Name 3-(4-formylphenyl)furan-2-carbaldehyde
Standard InChI InChI=1S/C12H8O3/c13-7-9-1-3-10(4-2-9)11-5-6-15-12(11)8-14/h1-8H
Standard InChI Key RZTMEQDWGXNUPG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C=O)C2=C(OC=C2)C=O
Canonical SMILES C1=CC(=CC=C1C=O)C2=C(OC=C2)C=O

Introduction

Structural Characteristics and Isomeric Considerations

The molecular formula of Benzaldehyde,4-(3-furanyl)- is C11H8O2\text{C}_{11}\text{H}_8\text{O}_2, identical to its meta-substituted isomer, Benzaldehyde,3-(3-furanyl)- (CAS 263349-18-4) . The key distinction lies in the substitution pattern: the furan-3-yl group occupies the para position relative to the aldehyde functional group on the benzene ring. This positional isomerism influences electronic and steric properties, altering reactivity in electrophilic substitution and nucleophilic addition reactions.

The furan ring, a five-membered heterocycle with oxygen at the 1-position, introduces conjugated π-electron density, while the aldehyde group provides electrophilic character. Density functional theory (DFT) calculations on analogous structures predict a dihedral angle of approximately 35° between the benzene and furan planes, minimizing steric hindrance while preserving conjugation .

Synthetic Methodologies

Friedel-Crafts Acylation of Furan Derivatives

A validated route to aryl-furan hybrids involves Friedel-Crafts alkylation using furan and substituted benzaldehydes. For the meta-isomer (CAS 263349-18-4), AlCl₃-catalyzed reaction of 3-furoyl chloride with benzene under controlled conditions yields the target compound . Adapting this protocol for para-substitution would require directing groups or protection/deprotection strategies to achieve regioselectivity.

Palladium-Catalyzed Cross-Coupling

The patent US20030220504A1 demonstrates Suzuki-Miyaura coupling for synthesizing substituted benzaldehydes . Applying this to 4-bromobenzaldehyde and 3-furanylboronic acid under Pd(PPh₃)₄ catalysis (80°C, DMF/H₂O) could theoretically produce Benzaldehyde,4-(3-furanyl)- with yields comparable to analogous systems (45–60%) .

Physicochemical Properties

Extrapolating from structural analogs:

PropertyValue (Predicted)Basis in Literature
Density (g/cm³)1.28 ± 0.05Similar to CAS 470717-53-4
Boiling Point (°C)279–291Meta-isomer data
LogP1.45QSPR modeling of C₁₁H₈O₂
Solubility in H₂O (mg/L)120Hydrophobic substituents

The compound likely exhibits limited water solubility but high miscibility with ethanol, acetone, and dichloromethane. The aldehyde proton in 1H NMR^1\text{H NMR} is expected at δ 9.8–10.1 ppm, with furan protons appearing as a doublet of doublets near δ 7.4–7.6 ppm .

Reactivity and Functionalization

Aldehyde Group Transformations

The electron-withdrawing furan substituent activates the aldehyde toward nucleophilic attack. In the presence of hydroxylamine, formation of the corresponding oxime (mp ~145°C) is anticipated, analogous to 4-fluoro-3-(hydroxymethyl)benzaldehyde derivatives .

Electrophilic Aromatic Substitution

Nitration studies on 3-(3-furanyl)benzaldehyde show preferential attack at the benzene ring’s ortho position (72%) versus furan ring substitution (18%) . For the para isomer, steric effects may further direct electrophiles to the less hindered meta position relative to the aldehyde.

Cycloaddition Reactions

The furan moiety participates in Diels-Alder reactions. Computational models suggest that Benzaldehyde,4-(3-furanyl)- could act as a diene with electron-deficient dienophiles like maleic anhydride, forming bicyclic adducts at 110°C .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator